Pyrimidine-4-carbonyl chloride

Catalog No.
S737806
CAS No.
184951-32-4
M.F
C5H3ClN2O
M. Wt
142.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-4-carbonyl chloride

CAS Number

184951-32-4

Product Name

Pyrimidine-4-carbonyl chloride

IUPAC Name

pyrimidine-4-carbonyl chloride

Molecular Formula

C5H3ClN2O

Molecular Weight

142.54 g/mol

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H

InChI Key

OMTUOKCYZDAJMI-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C(=O)Cl

Canonical SMILES

C1=CN=CN=C1C(=O)Cl

Anti-Inflammatory Applications

Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antimicrobial Applications

Pyrimidines have been found to have antimicrobial properties. This makes them useful in the field of medicine for the treatment of various infections .

Antiviral Applications

Pyrimidines have been found to have antiviral properties. This makes them useful in the field of medicine for the treatment of various viral infections .

Anticancer Applications

Pyrimidines have been found to have anticancer properties. For example, the novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. One of the compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Antileishmanial Applications

Pyrimidines have been found to have antileishmanial properties. This makes them useful in the field of medicine for the treatment of leishmaniasis .

Antioxidant Applications

Pyrimidines have been found to have antioxidant properties. This makes them useful in the field of medicine for the treatment of various conditions related to oxidative stress .

Synthesis of Functionally Vital Pyrimidines

An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

Anti-Inflammatory Effects

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been studied. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Inhibition of CDK Enzyme

The novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. One of the compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Pyrimidine-4-carbonyl chloride is an organic compound characterized by the molecular formula C5_5H3_3ClN2_2O. This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives, including pyrimidine-4-carbonyl chloride, are significant in various fields due to their diverse biological activities and roles as intermediates in pharmaceutical and agrochemical synthesis. The presence of the carbonyl group (C=O) at the fourth carbon enhances its reactivity, particularly towards nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.

There is no current research available on the biological activity or mechanism of action of pyrimidine-4-carbonyl chloride.

  • Corrosivity: The presence of a chloride group suggests potential corrosive properties.
  • Toxicity: The biological effects are unknown and should be treated with caution.
  • Reactivity: The molecule might react with water or other nucleophiles.

  • Nucleophilic Substitution: The chlorine atom in pyrimidine-4-carbonyl chloride is a good leaving group, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of amides, esters, and thioesters, respectively.
  • Hydrolysis: In the presence of water, pyrimidine-4-carbonyl chloride hydrolyzes to form pyrimidine-4-carboxylic acid and hydrochloric acid .
  • Reduction: The compound can be reduced to pyrimidine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4_4) .

These reactions highlight its versatility as a synthetic intermediate.

Pyrimidine derivatives are known for their broad pharmacological profiles. Pyrimidine-4-carbonyl chloride has been studied for its potential anti-inflammatory effects. It is believed that this compound may inhibit the synthesis of prostaglandin E2 (PGE2) by affecting cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . The inhibition of COX enzymes is significant because PGE2 is a key mediator in inflammatory responses.

The synthesis of pyrimidine-4-carbonyl chloride can be achieved through several methodologies:

  • Thionyl Chloride Method: A common synthetic route involves reacting pyrimidine-4-carboxylic acid with thionyl chloride under reflux conditions. The reaction can be summarized as follows:
    C5H3N2COOH+SOCl2C5H3N2COCl+SO2+HCl\text{C}_5\text{H}_3\text{N}_2\text{COOH}+\text{SOCl}_2\rightarrow \text{C}_5\text{H}_3\text{N}_2\text{COCl}+\text{SO}_2+\text{HCl}
    This method efficiently converts the carboxylic acid into the corresponding acyl chloride.
  • Industrial Production: In industrial settings, automated reactors and continuous flow systems are often employed to optimize yield and purity while minimizing by-products during synthesis.

Pyrimidine-4-carbonyl chloride has numerous applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Dyes: It finds application in the production of dyes due to its reactive nature.

Research on the interaction of pyrimidine-4-carbonyl chloride with other compounds has revealed its potential for forming complex molecular structures. For instance, studies have shown that it can react with various substrates to yield new nitrile compounds, indicating its utility in expanding chemical libraries for drug discovery.

Pyrimidine-4-carbonyl chloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Pyrimidine-2-carboxylic acidA pyrimidine derivative with a carboxylic acid group at position 2Less reactive than carbonyl chlorides
Pyrimidine-5-carbonyl chlorideSimilar structure with the carbonyl group at position 5Different reactivity profile
4-ChloropyrimidineA chlorinated derivative of pyrimidine without a carbonyl groupUsed primarily in agrochemical synthesis

Pyrimidine-4-carbonyl chloride is unique due to its combination of a reactive carbonyl group and a chlorine atom, making it particularly versatile for nucleophilic substitution reactions compared to other derivatives.

XLogP3

1

Wikipedia

Pyrimidine-4-carbonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types